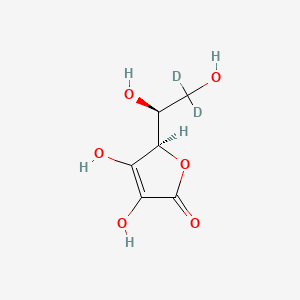

L-Ascorbic acid-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(2R)-2-[(1S)-2,2-dideuterio-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1D2 |

InChI Key |

CIWBSHSKHKDKBQ-PPVDTKEISA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of L-Ascorbic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated L-Ascorbic acid (L-Ascorbic acid-d2). This isotopically labeled form of Vitamin C is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard for mass spectrometry-based quantification. This document details the in-situ synthesis through hydrogen-deuterium exchange and outlines the key analytical techniques for its characterization, supported by data tables and workflow diagrams.

Synthesis of this compound

The synthesis of this compound for analytical purposes is most commonly and conveniently achieved through in-situ hydrogen-deuterium (H/D) exchange of the labile hydroxyl protons. This process occurs readily when L-Ascorbic acid is dissolved in a deuterated solvent, such as deuterium oxide (D₂O). The acidic protons of the four hydroxyl groups on the L-Ascorbic acid molecule exchange with the deuterium atoms of the solvent, resulting in the formation of L-Ascorbic acid-d4. For the purpose of this guide, "this compound" will refer to the deuteration of the two most acidic hydroxyl protons at positions 2 and 3, which is a key transformation observed during its characterization in D₂O.

Experimental Protocol: In-situ H/D Exchange

Objective: To prepare a solution of this compound in deuterium oxide for subsequent characterization by NMR and mass spectrometry.

Materials:

-

L-Ascorbic acid (reagent grade, ≥99% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Appropriate glassware (e.g., vial, beaker)

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Weigh a precise amount of L-Ascorbic acid.

-

Transfer the weighed L-Ascorbic acid to a clean, dry vial.

-

Add a measured volume of deuterium oxide to the vial.

-

Gently agitate the mixture until the L-Ascorbic acid is completely dissolved. A magnetic stirrer can be used to facilitate dissolution.

-

Allow the solution to stand for a sufficient period (typically a few minutes) to ensure complete H/D exchange of the labile hydroxyl protons.

-

The resulting solution contains L-Ascorbic acid with deuterated hydroxyl groups and is now ready for analysis.

Characterization of this compound

The characterization of this compound is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for confirming the deuteration of L-Ascorbic acid. The exchange of hydroxyl protons with deuterium leads to the disappearance of the corresponding signals in the ¹H NMR spectrum.

When L-Ascorbic acid is dissolved in D₂O, the signals corresponding to the hydroxyl protons are absent due to the rapid H/D exchange with the solvent.[1][2] The remaining protons on the carbon skeleton can be observed.

| Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~4.94 | d | ~1.9 |

| H-5 | ~4.06 | m | - |

| H-6, H-6' | ~3.76 | m | - |

Table 1: ¹H NMR spectral data for L-Ascorbic acid in D₂O.

The ¹³C NMR spectrum of L-Ascorbic acid provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) |

| C-1 | ~177 |

| C-2 | ~119 |

| C-3 | ~157 |

| C-4 | ~76 |

| C-5 | ~69 |

| C-6 | ~62 |

Table 2: ¹³C NMR spectral data for L-Ascorbic acid in D₂O.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and confirm the incorporation of deuterium atoms. In negative ion mode electrospray ionization (ESI), L-Ascorbic acid typically loses a proton to form the [M-H]⁻ ion.

| Analysis Technique | Parameter | Expected Value for L-Ascorbic acid | Expected Value for this compound |

| LC-MS (ESI-) | Molecular Weight (M) | 176.12 g/mol | 178.13 g/mol |

| [M-H]⁻ ion (m/z) | 175.02 | 177.03 |

Table 3: Expected mass spectrometry data for L-Ascorbic acid and this compound.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and characterization of this compound.

References

Isotopic Labeling of Vitamin C for Metabolic Studies: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the principles, methodologies, and applications of isotopic labeling of Vitamin C (ascorbic acid, AA) for metabolic research. The use of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), offers a powerful tool to trace the absorption, distribution, metabolism, and excretion of Vitamin C in vivo without the use of radioactive materials.[1][2] This guide details the synthesis of labeled compounds, experimental protocols for tracer studies, and advanced analytical techniques for their detection and quantification.

Principles of Isotopic Labeling for Vitamin C Studies

Isotopic labeling is a technique used to track the fate of a molecule through a biological system.[1] By replacing one or more atoms in the Vitamin C molecule with a heavier, stable isotope (e.g., ¹²C with ¹³C), the labeled molecule becomes distinguishable from the endogenous (naturally occurring) pool by mass spectrometry.[1] This allows for precise measurement of kinetic parameters, such as absorption rates and pool sizes, by differentiating the recently administered dose from the Vitamin C already present in the body.[3]

The fundamental principle involves introducing a known amount of the labeled Vitamin C (the "tracer") and subsequently measuring the ratio of the tracer to the unlabeled, endogenous Vitamin C (the "tracee") in biological samples like plasma over time.[4]

Synthesis of Isotopically Labeled Vitamin C

The preparation of labeled Vitamin C is a critical first step. The choice of isotope and its position in the molecule depends on the specific metabolic question being addressed. L-[1-¹³C]ascorbic acid is a commonly used tracer for absorption and kinetic studies.[3]

The Reichstein-Griissner synthesis, a well-established industrial method for producing Vitamin C, can be adapted to produce labeled versions by starting with isotopically labeled D-glucose.[5] This method involves the inversion of the carbon chain, meaning C1 of D-glucose becomes C6 of L-ascorbic acid, and C6 of D-glucose becomes C1 of L-ascorbic acid. Therefore, to synthesize L-[1-¹³C]ascorbic acid, one would typically start with D-[6-¹³C]glucose.[5] Deuterium-labeled Vitamin C can also be synthesized for specific metabolic probes.[6][7]

Table 1: Common Isotopically Labeled Vitamin C Tracers

| Labeled Compound | Isotope | Common Application | Reference |

| L-[1-¹³C]Ascorbic Acid | ¹³C | Absorption and kinetic studies in humans. | [3] |

| L-[¹³C₆]Ascorbic Acid | ¹³C | Internal standard for quantitative mass spectrometry. | [8] |

| L-Ascorbic Acid-d₂ | ²H (D) | Kinetic studies, internal standard. | [4][9] |

| C-4 Deuterated Ascorbic Acid | ²H (D) | Probe for in vivo oxidative stress imaging. | [6] |

| [1-¹³C]Dehydroascorbic Acid | ¹³C | Imaging redox status in vivo. | [10] |

Experimental Protocols for Metabolic Studies

This section outlines a general protocol for a human plasma kinetic study using L-[1-¹³C]ascorbic acid.

3.1. Study Design and Administration

-

Subject Preparation: Subjects should be healthy and may be asked to follow a standardized diet or fast overnight to establish a baseline endogenous ascorbate level.

-

Dose Preparation: A precisely weighed dose of L-[1-¹³C]ascorbic acid (e.g., 30 mg) is dissolved in deionized water immediately before administration.[3]

-

Administration: The subject ingests the oral dose. The exact time is recorded as t=0.

3.2. Sample Collection

-

Baseline Sample: A blood sample is collected just before the dose is administered (t=0) to determine the natural abundance of ¹³C and the baseline plasma ascorbate concentration.

-

Time-Course Sampling: Blood is collected into heparinized tubes at frequent intervals post-administration (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes).[3]

-

Plasma Separation: Plasma is immediately separated by centrifugation at 4°C.

3.3. Sample Preparation for Analysis This protocol is critical as Vitamin C is highly susceptible to oxidation.

-

Stabilization: Immediately after separation, plasma is mixed with an equal volume of a cold stabilizing acid, such as 10% metaphosphoric acid (MPA), to precipitate proteins and preserve the ascorbate.[11]

-

Internal Standard: An internal standard (e.g., L-[¹³C₆]ascorbic acid) is added to each sample to correct for analytical variability.[8]

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated proteins.[12]

-

Supernatant Collection: The clear supernatant is transferred to an autosampler vial for analysis.

-

Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), the ascorbate in the supernatant is converted to a volatile derivative, such as a trimethylsilyl (TMS) ester, prior to injection.[3] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is typically not required.[12]

3.4. Analytical Quantification by LC-MS/MS LC-MS/MS is a highly sensitive and specific method for quantifying both labeled and unlabeled ascorbate.

-

Chromatography: The sample extract is injected onto a reverse-phase C18 column. A mobile phase with a low pH (e.g., 0.1% formic acid in water) is used to ensure ascorbate remains in its protonated form.

-

Mass Spectrometry: The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for unlabeled ascorbate, the ¹³C-labeled tracer, and the internal standard.[13]

Table 2: Example LC-MS/MS Parameters for Vitamin C Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Ascorbic Acid (unlabeled) | 175.0 | 115.0 | Negative ESI | [13] |

| L-[1-¹³C]Ascorbic Acid | 176.0 | 116.0 | Negative ESI | Derived |

| Dehydroascorbic Acid | 173.0 | 113.0 | Negative ESI | [13] |

Vitamin C Metabolism and Pathway Tracing

Vitamin C is a potent antioxidant that acts as an electron donor.[14] In this process, ascorbic acid (the reduced form) is oxidized first to the ascorbyl radical and then to dehydroascorbic acid (DHA), the fully oxidized form.[15] DHA can be transported into cells and recycled back to ascorbic acid, or it can be irreversibly hydrolyzed to 2,3-diketo-L-gulonic acid and further catabolized.[16] Isotopic tracers allow researchers to follow the flux through these oxidative and recycling pathways in vivo.[10]

Data Presentation and Interpretation

The primary data obtained from a tracer study is the time course of the plasma concentration of the labeled and unlabeled forms of Vitamin C. From this, key pharmacokinetic parameters can be calculated.

Table 3: Representative Pharmacokinetic Data from a Human Study

Data synthesized from a study administering 30 mg of L-[1-¹³C]ascorbic acid orally.[3]

| Parameter | Value | Unit | Description |

| Tₘₐₓ (Time to Peak) | 25 - 50 | minutes | The time at which the maximum plasma concentration of the tracer is observed. |

| Cₘₐₓ (Peak Concentration) | Variable | µmol/L | The maximum plasma concentration of the tracer. Varies with subject's baseline levels. |

| Baseline Ascorbate | 20 - 80 | µmol/L | The endogenous concentration of Vitamin C in plasma before tracer administration.[14] |

| Apparent Dilution Pool | > Plasma Pool | Liters | The calculated volume into which the tracer distributes, often found to be larger than the plasma volume alone.[3][17] |

The results from such studies have shown that factors like co-ingestion of other dietary components, such as polyphenols in grape juice, can attenuate the absorption of Vitamin C.[3] Interestingly, co-administration with iron did not significantly alter absorption kinetics in one study.[17] Comparing different isotopic tracers, such as ²H and ¹³C-labeled ascorbate, has shown that they behave comparably and yield equivalent kinetic parameters, confirming the validity of the tracer approach regardless of the specific stable isotope used.[4]

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Requirement for vitamin C based on metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2)H- and (13)C-labelled tracers compared for kinetic studies of ascorbic acid metabolism in man: a factor analytical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. archive.ismrm.org [archive.ismrm.org]

- 7. Synthesis and stereospecific deuterium-labelling of L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wwwn.cdc.gov [wwwn.cdc.gov]

- 12. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chapter 6. Vitamin C [fao.org]

- 15. researchgate.net [researchgate.net]

- 16. Reactome | Vitamin C (ascorbate) metabolism [reactome.org]

- 17. researchgate.net [researchgate.net]

In Vitro Biosynthesis of Deuterated L-Ascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biosynthesis of deuterated L-ascorbic acid (Vitamin C). It is designed to furnish researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to produce isotopically labeled L-ascorbic acid for a variety of applications, including metabolic studies, drug development, and as an internal standard in analytical assays. This document outlines the key biosynthetic pathways, details the requisite enzymes, and provides integrated experimental protocols for the synthesis, purification, and analysis of deuterated L-ascorbic acid.

Introduction to L-Ascorbic Acid Biosynthesis

L-ascorbic acid is synthesized through different pathways in various organisms. In plants, the primary route is the L-galactose pathway, which starts from D-mannose-6-phosphate.[1] In animals, the synthesis proceeds via the glucuronic acid pathway, starting from UDP-glucuronic acid.[1] Both pathways converge on the final step of oxidizing a lactone precursor to L-ascorbic acid. For the purpose of in vitro biosynthesis, leveraging purified enzymes from these pathways offers a controlled and efficient method for producing L-ascorbic acid and its deuterated analogues.

This guide will focus on a proposed in vitro system utilizing key enzymes from both the plant and animal pathways, specifically L-galactose dehydrogenase and L-gulono-1,4-lactone oxidase, to convert a deuterated precursor into deuterated L-ascorbic acid.

Biosynthetic Pathways and Key Enzymes

The in vitro synthesis of deuterated L-ascorbic acid can be approached by utilizing enzymes that catalyze the final steps of the natural biosynthetic pathways. The choice of pathway will dictate the required deuterated precursor and enzymes.

The L-Galactose Pathway (Plant-based)

The final two steps of the plant pathway involve the oxidation of L-galactose to L-galactono-1,4-lactone, catalyzed by L-galactose dehydrogenase (GalDH), followed by the oxidation of L-galactono-1,4-lactone to L-ascorbic acid by L-galactono-1,4-lactone dehydrogenase (GLDH).[1]

The L-Gulonic Acid Pathway (Animal-based)

In the animal pathway, L-gulonic acid is converted to L-gulono-1,4-lactone, which is then oxidized to L-ascorbic acid by L-gulono-1,4-lactone oxidase (GULO).[1]

This guide will primarily focus on a hybrid approach, utilizing a deuterated L-galactose precursor and a two-step enzymatic conversion.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the in vitro biosynthesis of deuterated L-ascorbic acid.

Production of Deuterated Precursor: Deuterated L-Galactose

The synthesis of a deuterated precursor is the initial and critical step. Deuterated L-galactose can be synthesized from a commercially available deuterated starting material, such as D-glucose-d7, through a series of chemical or enzymatic reactions. A chemoenzymatic approach is often preferred for its stereoselectivity. One possible route involves the enzymatic conversion of a deuterated hexose precursor. For instance, methods for deuterium labeling of monosaccharides using heterogeneous catalysts have been described.[2] An enzymatic approach analogous to the synthesis of perdeuterated D- and L-lactic acid-d4 from sodium pyruvate-d3 using dehydrogenase enzymes can be adapted.[3]

Proposed Enzymatic Synthesis of L-Galactose-d_n_:

This protocol is a proposed adaptation based on known enzymatic reactions.

-

Starting Material: D-glucose-d7 or another suitable commercially available deuterated hexose.

-

Enzymatic Conversion: A cascade of enzymatic reactions using purified enzymes such as epimerases and isomerases to convert the deuterated starting material to L-galactose-d_n_. The specific enzymes would depend on the chosen starting material and reaction pathway.

-

Purification: The deuterated L-galactose is purified from the reaction mixture using chromatographic techniques such as ion-exchange or size-exclusion chromatography.

Expression and Purification of Recombinant Enzymes

For a robust in vitro system, high-purity recombinant enzymes are essential. Both L-galactose dehydrogenase and L-gulono-1,4-lactone oxidase can be expressed in and purified from microbial hosts like E. coli or yeast.

Protocol for Recombinant L-Galactose Dehydrogenase (GalDH) from E. coli :

This protocol is a generalized procedure based on established methods for recombinant protein purification from E. coli.[4][5][6]

-

Gene Synthesis and Cloning: The gene encoding for L-galactose dehydrogenase (e.g., from Arabidopsis thaliana) is codon-optimized for E. coli expression and cloned into a suitable expression vector (e.g., pET vector with a His-tag).

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at a specific temperature and for a defined period.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed by sonication or high-pressure homogenization.

-

Purification: The His-tagged GalDH is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The column is washed, and the protein is eluted with an imidazole gradient.

-

Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a suitable storage buffer and stored at -80°C.

Protocol for Recombinant L-Gulono-1,4-lactone Oxidase (GULO) from Yeast (Pichia pastoris) :

This protocol is a generalized procedure based on established methods for recombinant protein expression in yeast.[7]

-

Gene Synthesis and Cloning: The gene for L-gulono-1,4-lactone oxidase (e.g., from rat liver) is cloned into a Pichia pastoris expression vector.

-

Transformation and Expression: The vector is transformed into P. pastoris, and a high-expressing clone is selected. Expression is typically induced with methanol.

-

Purification: As GULO is often a membrane-associated protein, purification may involve solubilization with detergents followed by chromatographic steps.

In Vitro Two-Step Enzymatic Synthesis of Deuterated L-Ascorbic Acid

This protocol describes a coupled enzyme assay to convert deuterated L-galactose to deuterated L-ascorbic acid.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Deuterated L-galactose (starting substrate)

-

Purified L-galactose dehydrogenase (GalDH)

-

Purified L-galactono-1,4-lactone dehydrogenase (GLDH) or a suitable oxidase.

-

NAD+ (cofactor for GalDH)

-

Reaction Buffer (e.g., Tris-HCl, pH 7.5)

-

Other necessary cofactors or additives as determined by enzyme characterization.

-

-

Reaction Conditions: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specified duration. The progress of the reaction can be monitored by measuring the formation of NADH at 340 nm.[8]

-

Termination: The reaction is stopped by adding an acid (e.g., trichloroacetic acid) or by heat inactivation of the enzymes.

Purification of Deuterated L-Ascorbic Acid

The final product, deuterated L-ascorbic acid, needs to be purified from the reaction mixture.

HPLC Purification Protocol:

High-performance liquid chromatography (HPLC) is a suitable method for purifying L-ascorbic acid.[9][10][11][12]

-

Column: A reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used.

-

Mobile Phase: A suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), is used.

-

Detection: L-ascorbic acid can be detected by UV absorbance at approximately 245 nm.

-

Fraction Collection: Fractions corresponding to the L-ascorbic acid peak are collected.

-

Solvent Removal: The solvent is removed from the collected fractions by lyophilization or evaporation under reduced pressure to obtain the purified deuterated L-ascorbic acid.

Analysis of Deuterium Incorporation

The extent of deuterium incorporation in the final product is a critical quality parameter. This can be determined using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis:

-

Instrumentation: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.

-

Sample Preparation: The purified deuterated L-ascorbic acid is dissolved in a suitable solvent.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. The mass shift compared to a non-deuterated L-ascorbic acid standard indicates the number of incorporated deuterium atoms. The isotopic distribution pattern can be analyzed to determine the percentage of deuterium incorporation.[13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

-

Instrumentation: High-field NMR spectroscopy is used.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O).

-

Analysis: ¹H NMR and ²H NMR spectra are acquired. The disappearance or reduction of specific proton signals in the ¹H NMR spectrum and the appearance of corresponding signals in the ²H NMR spectrum confirm and quantify deuterium incorporation at specific positions in the molecule.[17][18][19][20][21]

Data Presentation

Quantitative data from the biosynthesis process should be systematically recorded and presented for analysis and comparison.

| Parameter | Value | Unit | Method of Determination |

| Enzyme Activity | |||

| L-galactose dehydrogenase | Value | U/mg | Spectrophotometric assay |

| L-galactono-1,4-lactone dehydrogenase | Value | U/mg | Spectrophotometric assay |

| Reaction Conditions | |||

| Substrate Concentration (Deuterated L-galactose) | Value | mM | |

| Enzyme Concentration (GalDH) | Value | µg/mL | |

| Enzyme Concentration (GLDH) | Value | µg/mL | |

| NAD+ Concentration | Value | mM | |

| pH | Value | ||

| Temperature | Value | °C | |

| Reaction Time | Value | hours | |

| Yield and Purity | |||

| Final Yield of Deuterated L-Ascorbic Acid | Value | mg | HPLC |

| Purity | Value | % | HPLC |

| Deuterium Incorporation | |||

| Deuterium Incorporation Efficiency | Value | % | Mass Spectrometry / NMR |

| Number of Deuterium Atoms Incorporated | Value | Mass Spectrometry / NMR |

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualizations

Diagrams illustrating the biosynthetic pathway and experimental workflow can aid in understanding the process.

Caption: Proposed biosynthetic pathway for deuterated L-ascorbic acid.

Caption: Overall experimental workflow for deuterated L-ascorbic acid production.

Conclusion

This technical guide provides a framework for the in vitro biosynthesis of deuterated L-ascorbic acid. By combining established enzymatic reactions with modern analytical techniques, researchers can produce high-purity, isotopically labeled L-ascorbic acid. The provided protocols are intended as a starting point and may require optimization based on specific experimental goals and available resources. The successful implementation of this guide will enable the advancement of research in areas where deuterated L-ascorbic acid is a valuable tool.

References

- 1. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. med.unc.edu [med.unc.edu]

- 7. Biosynthesis of ascorbate in yeast. Purification of L-galactono-1,4-lactone oxidase with properties different from mammalian L-gulonolactone oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. One-pot three-enzyme synthesis of UDP-Glc, UDP-Gal, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. uniprot.org [uniprot.org]

- 13. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. studymind.co.uk [studymind.co.uk]

- 19. Deuterium labelling at the natural abundance level as studied by high field quantitative 2H NMR [inis.iaea.org]

- 20. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 21. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

The Deuterated Advantage: An In-depth Technical Guide to the Antioxidant Properties of L-Ascorbic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core antioxidant properties of L-Ascorbic acid-d2, a deuterated form of Vitamin C. By exploring its mechanism of action, presenting comparative data, and detailing experimental protocols, this document serves as a comprehensive resource for professionals in research and drug development. The strategic substitution of hydrogen with deuterium atoms in the L-Ascorbic acid molecule offers a unique modification to its chemical properties, particularly its antioxidant capacity, which is explored herein.

Introduction to L-Ascorbic Acid and the Role of Deuteration

L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant in biological systems.[1] Its primary role is to protect cells from the damaging effects of reactive oxygen species (ROS) by donating electrons, thereby neutralizing these harmful molecules.[2][3] L-Ascorbic acid is involved in a multitude of cellular processes, including the regeneration of other antioxidants such as α-tocopherol (Vitamin E).[1]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, has emerged as a strategy to modulate the pharmacokinetic and metabolic profiles of drug molecules.[4] In the context of antioxidants, this isotopic substitution can influence the rate of reactions involving hydrogen transfer, a key mechanism in free radical scavenging. This guide focuses on this compound, where deuterium has been incorporated, to elucidate the impact of this modification on its antioxidant properties.

Mechanism of Antioxidant Action

The antioxidant activity of L-Ascorbic acid stems from its ability to act as a reducing agent. It readily undergoes oxidation, donating one or two electrons to neutralize free radicals.[3] The resulting ascorbyl radical is relatively stable and less reactive, thus terminating damaging radical chain reactions.

The primary mechanism of free radical scavenging by L-Ascorbic acid involves hydrogen atom transfer (HAT). The breaking of the O-H bond is a critical step in this process. The substitution of hydrogen with the heavier deuterium isotope can slow down this bond-breaking process, an effect known as the kinetic isotope effect (KIE). This alteration in reaction kinetics is central to the modified antioxidant properties of this compound.

Quantitative Data on Antioxidant Properties

Direct comparative studies providing IC50 values for this compound in standard antioxidant assays are not widely available in the reviewed literature. However, the kinetic isotope effect (KIE) provides a quantitative measure of the difference in reaction rates between L-Ascorbic acid and its deuterated counterpart.

A key study investigating the reaction of deuterated ascorbic acid (AscD2) with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) revealed a significant kinetic isotope effect.[5]

| Parameter | L-Ascorbic acid (AscH2) | This compound (AscD2) | Reference |

| Second-order rate constant (k) with DPPH radical | 5.6 x 10³ M⁻¹ s⁻¹ | 1.5 x 10³ M⁻¹ s⁻¹ | [5] |

| Kinetic Isotope Effect (kH/kD) | - | 3.7 | [5] |

Table 1: Comparative Kinetic Data for L-Ascorbic Acid and this compound in a DPPH Assay.

This data demonstrates that the reaction of the deuterated form with the DPPH radical is 3.7 times slower than the non-deuterated form.[5] This suggests a moderation of its direct radical scavenging activity. While this may seem like a decrease in potency, a slower, more sustained antioxidant effect could be beneficial in certain therapeutic contexts by prolonging the availability of the antioxidant.

For reference, the IC50 values for non-deuterated L-Ascorbic acid in various antioxidant assays are well-documented and provide a baseline for its potent antioxidant capacity.

| Assay | IC50 Value of L-Ascorbic Acid (µg/mL) | Reference(s) |

| DPPH Radical Scavenging Assay | 3.37 - 37.34 | [6][7] |

| Reducing Power Assay | 31.12 | [6] |

Table 2: Reported IC50 Values for L-Ascorbic Acid in Common Antioxidant Assays.

Signaling Pathways and Experimental Workflows

The antioxidant action of L-Ascorbic acid is integrated into the broader cellular defense system against oxidative stress. It not only directly quenches ROS but also interacts with other antioxidant pathways.

Figure 1: Antioxidant action and interaction of L-Ascorbic Acid.

The following diagram illustrates a typical workflow for comparing the antioxidant activity of L-Ascorbic acid and its deuterated analog.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of reaction environments on radical-scavenging mechanisms of ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.most.gov.bd [cdn.most.gov.bd]

- 7. biorxiv.org [biorxiv.org]

A Technical Guide to the Determination of Natural Deuterium Abundance in Ascorbic Acid by Quantitative ²H NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodology for determining the site-specific natural abundance of deuterium in ascorbic acid (Vitamin C). While the natural abundance of stable isotopes, including deuterium, can provide valuable information regarding the botanical or synthetic origin and the biosynthetic pathways of natural products, specific quantitative data for deuterium in ascorbic acid is not currently available in published literature. Therefore, this document focuses on the detailed experimental protocol required to obtain such data, utilizing Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy. This guide outlines the sample preparation, instrumentation, data acquisition, and processing steps necessary for the precise and accurate measurement of deuterium distribution within the ascorbic acid molecule. Furthermore, it includes a visualization of the primary biosynthetic pathway of ascorbic acid in plants, the L-galactose pathway, which is the origin of isotopic fractionation. The methodologies and frameworks presented herein are intended to serve as a foundational resource for researchers seeking to investigate the isotopic profile of ascorbic acid for applications in food science, pharmacology, and quality control.

Introduction

The analysis of the natural abundance of stable isotopes at specific atomic positions within a molecule offers a powerful tool for elucidating its origin, history, and the chemical or biochemical processes it has undergone. For a molecule of significant biological and commercial importance such as ascorbic acid, understanding its isotopic signature can provide insights into its authenticity (natural vs. synthetic) and the physiological conditions of its botanical source. Deuterium (²H), a stable isotope of hydrogen, is particularly informative due to the significant mass difference with protium (¹H), leading to measurable kinetic isotope effects during enzymatic reactions.

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy is the definitive technique for determining the distribution of deuterium at natural abundance. This method provides a quantitative measure of the ²H/¹H ratio at each chemically distinct position in the molecule. Such data can serve as a unique fingerprint, reflecting the isotopic composition of the water and precursor molecules, as well as the enzymatic mechanisms of the biosynthetic pathway.

This guide details the experimental approach for conducting a SNIF-NMR analysis of ascorbic acid. While awaiting the publication of specific quantitative data, this document provides the necessary framework for researchers to undertake such an investigation.

Data Presentation: A Framework for Quantitative Analysis

The primary quantitative output of a SNIF-NMR analysis of ascorbic acid would be the site-specific deuterium-to-hydrogen ratios. These are typically expressed in parts per million (ppm) or as δ²H values relative to a standard. The following table provides a structured format for the presentation of such data.

| Molecular Position of Hydrogen | Chemical Shift (ppm) | (D/H)i (ppm) | δ²H (‰) vs. VSMOW |

| H-4 | |||

| H-5 | |||

| H-6a | |||

| H-6b | |||

| OH-2 | |||

| OH-3 | |||

| OH-5 | |||

| OH-6 |

Note: The hydroxyl protons (OH-2, OH-3, OH-5, OH-6) are exchangeable with the solvent and are typically not measured in protic solvents. Their measurement would require specialized techniques and aprotic solvents.

Experimental Protocols: Quantitative ²H NMR (SNIF-NMR) of Ascorbic Acid

The following protocol is a standard methodology for the SNIF-NMR analysis of small organic molecules and is adapted here for ascorbic acid.

Sample Preparation

-

Extraction and Purification: Ascorbic acid should be extracted from the source material (e.g., fruit tissue, pharmaceutical formulation) using an appropriate solvent such as a metaphosphoric acid solution to prevent oxidation. Subsequent purification, for example by column chromatography, is necessary to isolate the ascorbic acid from other components of the matrix that may have interfering signals in the NMR spectrum.

-

Solvent Selection: The purified ascorbic acid (typically 50-100 mg) is dissolved in a deuterated aprotic solvent (e.g., acetone-d₆, DMSO-d₆) to a final volume of approximately 0.7 mL. Aprotic solvents are crucial to prevent the chemical exchange of the hydroxyl protons with the solvent.

-

Internal Standard: A known amount of an internal standard with a certified deuterium content, such as tetramethylurea (TMU), is added to the sample. The internal standard is used for the quantification of the deuterium content.

-

Filtration: The final solution is filtered through a pipette containing a small plug of glass wool directly into a high-precision 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) equipped with a deuterium-specific probe is required. The spectrometer should be well-shimmed to ensure high resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.

-

Acquisition Time (AQ): A long acquisition time (e.g., > 5 s) is necessary to achieve high resolution.

-

Relaxation Delay (D1): A long relaxation delay (e.g., 5 times the longest T₁ of the deuterium nuclei) is critical for accurate quantification, ensuring that all nuclei have fully relaxed between scans.

-

Number of Scans (NS): A large number of scans (e.g., several thousand) is required to obtain a sufficient signal-to-noise ratio due to the low natural abundance of deuterium.

-

Temperature: The probe temperature should be kept constant (e.g., 300 K) throughout the experiment.

-

Data Processing and Analysis

-

Fourier Transform: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

-

Phase and Baseline Correction: The spectrum is carefully phased, and the baseline is corrected to ensure accurate integration of the signals.

-

Signal Integration: The signals corresponding to the different hydrogen positions in ascorbic acid and the internal standard are integrated.

-

Calculation of (D/H)i ratios: The site-specific deuterium-to-hydrogen ratio for each position i is calculated using the following formula:

(D/H)i = (Iᵢ / Nᵢ) * (M_std * N_std * P_std) / (I_std * m_sample * P_sample)

where:

-

Iᵢ and I_std are the integrals of the signal for site i and the standard, respectively.

-

Nᵢ and N_std are the number of equivalent hydrogen atoms for site i and the standard, respectively.

-

M_std is the molar mass of the standard.

-

m_sample is the mass of the ascorbic acid sample.

-

P_std and P_sample are the molar purities of the standard and the sample, respectively.

-

Visualizations

Ascorbic Acid Biosynthesis: The L-Galactose Pathway

The isotopic fractionation of deuterium in naturally sourced ascorbic acid occurs during its biosynthesis. The primary pathway in plants is the L-galactose pathway, which starts from D-glucose. The enzymatic steps in this pathway can exhibit kinetic isotope effects, leading to a non-statistical distribution of deuterium in the final ascorbic acid molecule.

Figure 1. The L-Galactose Pathway for Ascorbic Acid Biosynthesis in Plants.

Experimental Workflow for SNIF-NMR Analysis

The following diagram illustrates the logical flow of the experimental procedure for determining the site-specific natural abundance of deuterium in ascorbic acid.

Figure 2. Experimental Workflow for SNIF-NMR Analysis of Ascorbic Acid.

Conclusion

The determination of the natural abundance of deuterium at specific sites within the ascorbic acid molecule holds significant potential for applications in authenticity testing, quality control, and metabolic research. While quantitative data is not yet present in the scientific literature, the methodology for its acquisition is well-established. This technical guide provides a comprehensive framework for researchers to pursue this line of inquiry, from sample preparation through to data analysis. The application of SNIF-NMR to ascorbic acid promises to yield valuable insights into the isotopic fingerprint of this vital compound, paving the way for a deeper understanding of its origins and biochemical journey.

L-Ascorbic Acid-d2 as a Probe for In Vivo Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of in vivo oxidative stress is a critical aspect of research in numerous fields, including drug development, toxicology, and the study of various pathologies. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a wide range of diseases. L-Ascorbic acid (Vitamin C) is a primary water-soluble antioxidant in biological systems, and its reversible oxidation to dehydroascorbic acid (DHA) serves as an endogenous indicator of redox status. The use of isotopically labeled L-Ascorbic acid, such as L-Ascorbic acid-d2, provides a powerful tool to trace and quantify this redox conversion in vivo, offering a dynamic and specific measure of oxidative stress.

This technical guide provides a comprehensive overview of the use of this compound as a probe for in vivo oxidative stress. It details the underlying principles, experimental methodologies, data analysis, and the application of this technique in studying redox-sensitive signaling pathways.

Core Principle: Tracing the Redox Couple

The fundamental principle behind using this compound as an in vivo oxidative stress probe lies in its ability to be distinguished from the endogenous pool of L-Ascorbic acid. When introduced into a biological system, this compound participates in the same antioxidant reactions as its unlabeled counterpart. Under conditions of oxidative stress, it is oxidized to dehydroascorbic acid-d2 (DHA-d2). The ratio of this compound to DHA-d2 at a given time point in a specific tissue or biofluid provides a direct measure of the in vivo oxidative load. This conversion can be accurately quantified using mass spectrometry-based techniques, offering high sensitivity and specificity.

The primary reaction involves the two-electron oxidation of this compound to DHA-d2 in the presence of ROS.[1] This process is reversible, with DHA-d2 being reduced back to this compound by cellular reductants such as glutathione.[2] Therefore, the measured ratio reflects the dynamic equilibrium between oxidative and reductive processes.

Data Presentation: Quantitative Analysis of this compound and its Metabolites

The accurate quantification of this compound and DHA-d2 is paramount for the successful application of this technique. The following tables summarize key quantitative parameters relevant to the use of isotopically labeled ascorbic acid as an in vivo probe.

| Parameter | Value | Reference |

| Physicochemical Properties of Isotopically Labeled Ascorbic Acid | ||

| Solution-state polarization of [1-¹³C]-AA at pH 7.0 | 5.1 ± 0.6% | [2] |

| Solution-state polarization of [1-¹³C]-DHA at pH 7.0 | 8.2 ± 1.1% | [2] |

| Spin-lattice relaxation time (T₁) for [1-¹³C]-AA at 9.4 T | 15.9 ± 0.7 s | [2] |

| Spin-lattice relaxation time (T₁) for [1-¹³C]-DHA at 9.4 T | 20.5 ± 0.9 s | [2] |

| LC-MS/MS Parameters for Ascorbic Acid and Dehydroascorbic Acid Quantification | ||

| Lower Limit of Quantification (LLOQ) | 16 nM | [3] |

| Linear Range | 100-fold concentration range | [3] |

| Injection-to-injection variation | <10% | [3] |

| In Vivo Tissue Distribution of Ascorbic Acid | ||

| Muscle and Heart | ~0.2 mM | [4] |

| Brain and Adrenal Gland | up to 10 mM | [4] |

Experimental Protocols

In Vivo Rodent Model of Oxidative Stress

A common method to induce systemic oxidative stress in a rodent model is through the administration of pro-oxidant agents such as paraquat or by inducing a pathological condition known for its oxidative stress component, like ischemia-reperfusion injury.

Materials:

-

This compound

-

Saline solution (sterile)

-

Rodents (e.g., mice or rats)

-

Pro-oxidant agent (e.g., Paraquat)

-

Anesthesia

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Induction of Oxidative Stress (Example: Paraquat model): Administer paraquat intraperitoneally at a dose of 10-15 mg/kg.[5]

-

Preparation and Administration of this compound:

-

Dissolve this compound in sterile saline to the desired concentration. For intravenous administration in mice, a dose of approximately 1.1 mg/kg has been used for hyperpolarized ¹³C-ascorbic acid, which can be adapted for deuterated forms.[2]

-

Administer the this compound solution via tail vein injection.

-

-

Time Course: Collect samples at various time points post-administration (e.g., 5, 15, 30, 60 minutes) to assess the dynamic changes in the this compound/DHA-d2 ratio.

Tissue Harvesting and Sample Processing

Proper sample handling is critical to prevent the ex vivo oxidation of this compound, which would lead to inaccurate results.[6]

Materials:

-

Liquid nitrogen

-

Homogenization buffer (e.g., metaphosphoric acid solution)

-

Centrifuge

-

Cryovials

Procedure:

-

Euthanasia and Tissue Collection: Euthanize the animal at the designated time point. Immediately excise the tissues of interest (e.g., liver, brain, kidney, heart).

-

Snap Freezing: Immediately snap-freeze the collected tissues in liquid nitrogen to halt metabolic activity and preserve the in vivo redox state.

-

Homogenization: Homogenize the frozen tissue in a pre-chilled homogenization buffer containing a strong acid, such as metaphosphoric acid, to precipitate proteins and stabilize ascorbate.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains this compound and DHA-d2.

-

Storage: Store the supernatant at -80°C until analysis.

LC-MS/MS Analysis of this compound and Dehydroascorbic acid-d2

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and DHA-d2.

Materials:

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound and DHA-d2 standards

-

Internal standard (e.g., ¹³C-labeled ascorbic acid)

Procedure:

-

Sample Preparation: Thaw the stored supernatant on ice. If necessary, dilute the sample with the initial mobile phase. Add an internal standard to each sample, standard, and quality control sample to correct for matrix effects and variations in instrument response.

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with mobile phases A and B to separate this compound and DHA-d2 from other sample components. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

-

Mass Spectrometric Detection:

-

Use electrospray ionization (ESI) in negative ion mode.

-

Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, DHA-d2, and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound and DHA-d2.

-

Calculate the concentration of this compound and DHA-d2 in the samples by comparing their peak area ratios to the internal standard against the standard curve.

-

The ratio of DHA-d2 to total deuterated ascorbate (this compound + DHA-d2) reflects the in vivo oxidative stress level.

-

Mandatory Visualization

Caption: Experimental workflow for in vivo oxidative stress assessment.

Caption: The this compound redox cycle.

Application in Signaling Pathway Analysis

The quantitative data obtained from this compound can be used to investigate the role of oxidative stress in various signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes.[7] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Oxidative stress can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, where it activates the transcription of genes containing an antioxidant response element (ARE). This compound can be used to determine the level of oxidative stress that is sufficient to activate the Nrf2 pathway. By correlating the DHA-d2/L-Ascorbic acid-d2 ratio with the nuclear translocation of Nrf2 and the expression of its target genes (e.g., heme oxygenase-1), researchers can gain insights into the redox regulation of this critical cytoprotective pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Redox control of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The deuterium switch in antioxidant therapy: A technical guide to the prospective discovery and development of deuterated Vitamin C analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the scientific rationale, synthesis methodologies, and proposed evaluation strategies for the discovery and development of deuterated vitamin C analogs. While the field of deuterated vitamin C analogs is still nascent, this document serves as a foundational resource for researchers looking to explore the potential of isotopic substitution to enhance the therapeutic properties of ascorbic acid. By leveraging the kinetic isotope effect, deuteration offers a promising avenue to modulate the pharmacokinetic and pharmacodynamic profile of vitamin C, potentially leading to novel therapeutic agents with improved efficacy and safety.

Introduction: The Promise of Deuterated Vitamin C

Vitamin C, or L-ascorbic acid, is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor for numerous enzymatic reactions.[1] Its therapeutic potential has been explored in a wide range of applications, from immune support to cancer therapy.[2][3] However, the clinical utility of vitamin C can be limited by its rapid metabolism and clearance from the body.[4]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a powerful strategy in drug development to improve the metabolic stability of molecules.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 family.[5] This phenomenon, known as the kinetic isotope effect (KIE), can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile.[5]

The application of deuteration to vitamin C analogs presents an intriguing opportunity to enhance its therapeutic window. By strategically replacing hydrogen atoms at sites of metabolic vulnerability, it may be possible to develop novel vitamin C derivatives with improved pharmacokinetic properties, leading to sustained antioxidant and enzymatic cofactor activity. This guide will delve into the core principles of this approach, from synthesis to biological evaluation.

Synthesis of Deuterated L-Ascorbic Acid: Methodologies and Considerations

The synthesis of deuterated L-ascorbic acid is a critical first step in the development of its analogs. Several methods have been reported for the stereospecific labeling of L-ascorbic acid with deuterium.

General Synthetic Approaches

The synthesis of L-ascorbic acid and its isotopically labeled derivatives can be broadly categorized into three main approaches[7]:

-

Coupling of C1 and C5 fragments: This method involves the joining of a one-carbon unit with a five-carbon precursor.

-

Coupling of C2 and C4 fragments: This strategy relies on the connection of two-carbon and four-carbon building blocks.

-

Conversion of a C6 chain: This is the most common approach and often starts from a readily available six-carbon sugar like D-glucose.

A key consideration in any synthesis is the preservation of the correct stereochemistry, as only the L-enantiomer of ascorbic acid is biologically active.

Experimental Protocol: Stereospecific Deuterium Labeling

While specific protocols for a wide range of deuterated analogs are not available, a general approach for the synthesis of deuterated L-ascorbic acid has been described.[8] A representative, though not fully detailed, method is outlined below, based on established chemical principles for isotope labeling.

Objective: To introduce deuterium at specific positions of the L-ascorbic acid molecule.

Materials:

-

L-ascorbic acid or a suitable precursor

-

Deuterated reagents (e.g., deuterium gas (D₂), sodium borodeuteride (NaBD₄), deuterated water (D₂O))

-

Appropriate solvents and catalysts

-

Chromatography equipment for purification (e.g., HPLC)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

General Procedure:

-

Precursor Selection: Choose a suitable starting material. This could be L-ascorbic acid itself for direct exchange reactions (though often challenging) or a more versatile precursor like a protected form of L-xylose or D-glucose.

-

Deuterium Introduction: The method of deuterium incorporation will depend on the desired position of the label.

-

For reduction steps, a deuteride source like sodium borodeuteride can be used to introduce deuterium.

-

Catalytic deuteration using deuterium gas and a metal catalyst (e.g., Palladium on carbon) is another common method.

-

Acid or base-catalyzed exchange reactions in a deuterated solvent like D₂O can be used to replace exchangeable protons.

-

-

Reaction Conditions: Optimize reaction parameters such as temperature, pressure, catalyst, and reaction time to achieve high levels of deuterium incorporation and yield.

-

Purification: The deuterated product must be purified from the reaction mixture. High-performance liquid chromatography (HPLC) is often the method of choice for achieving high purity.

-

Characterization: The final product must be thoroughly characterized to confirm its identity, purity, and the position and extent of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are essential for this purpose.

Biological Evaluation of Deuterated Vitamin C Analogs: A Proposed Workflow

The biological evaluation of novel deuterated vitamin C analogs would follow a tiered approach, from initial in vitro screening to more complex cellular and in vivo models. The following workflow is a proposed strategy for assessing the potential therapeutic benefits of these compounds.

Caption: Proposed workflow for the biological evaluation of deuterated vitamin C analogs.

In Vitro Antioxidant Activity Assays

Objective: To determine the radical scavenging capacity of deuterated vitamin C analogs compared to their non-deuterated counterparts.

Principle: These assays are based on the ability of an antioxidant to reduce a stable colored radical, leading to a change in absorbance that can be measured spectrophotometrically.

Common Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves the reduction of the blue-green ABTS radical cation.

General Protocol (DPPH Assay):

-

Prepare a stock solution of the deuterated vitamin C analog and a non-deuterated control in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilutions of the test compounds.

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, mix the test compound dilutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Cellular Uptake and Metabolism Assays

Objective: To assess the transport of deuterated vitamin C analogs into cells and their subsequent metabolic fate.

Principle: Vitamin C is transported into cells via sodium-dependent vitamin C transporters (SVCTs) and glucose transporters (GLUTs) for its oxidized form, dehydroascorbic acid.[2] Assays can be designed to measure the rate of uptake and intracellular accumulation.

Experimental Protocol Outline:

-

Cell Culture: Culture a suitable cell line (e.g., human epithelial cells) that expresses SVCTs and GLUTs.

-

Uptake Assay:

-

Incubate the cells with various concentrations of the deuterated vitamin C analog for different time points.

-

Wash the cells to remove extracellular compound.

-

Lyse the cells and quantify the intracellular concentration of the analog using a sensitive analytical method like LC-MS/MS.

-

-

Metabolism Assay:

-

After uptake, analyze the cell lysate for the presence of the parent deuterated analog and any potential metabolites. This will help determine if the deuteration has altered the metabolic profile.

-

Key Signaling Pathways Modulated by Vitamin C

The therapeutic effects of vitamin C are mediated through its influence on several key signaling pathways. It is hypothesized that deuterated analogs, by providing more sustained levels of the active compound, could lead to more profound and durable modulation of these pathways.

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Vitamin C is a cofactor for the prolyl hydroxylase (PHD) enzymes that are responsible for the degradation of HIF-1α.[9] Under normal oxygen conditions, HIF-1α is hydroxylated by PHDs and targeted for proteasomal degradation. In hypoxic conditions, such as those found in solid tumors, PHD activity is reduced, leading to the stabilization of HIF-1α and the transcription of genes involved in angiogenesis, cell survival, and metabolism. By acting as a cofactor for PHDs, vitamin C can promote the degradation of HIF-1α, thereby inhibiting tumor growth.[9]

Caption: Role of Vitamin C in the HIF-1α signaling pathway.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[10][11] Chronic activation of NF-κB is implicated in various inflammatory diseases and cancers. High-dose vitamin C has been shown to inhibit the activation of NF-κB, although the exact mechanism is still under investigation.[10] One proposed mechanism involves the inhibition of IκB kinase (IKK), which is a key enzyme in the NF-κB activation cascade.[11]

Caption: Proposed mechanism of NF-κB inhibition by Vitamin C.

Quantitative Data and Future Directions

Currently, there is a lack of publicly available quantitative data on the preclinical and clinical performance of deuterated vitamin C analogs. The development of such compounds would require rigorous studies to generate the data necessary for a comprehensive comparison with their non-deuterated counterparts. The table below outlines the key parameters that would need to be assessed.

| Parameter | Description | Desired Outcome with Deuteration |

| Pharmacokinetics | ||

| Half-life (t½) | The time it takes for the concentration of the drug in the body to be reduced by half. | Increased |

| Area Under the Curve (AUC) | A measure of the total systemic exposure to the drug over time. | Increased |

| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the body. | Potentially modulated for improved safety/efficacy balance |

| Clearance (CL) | The rate at which the drug is removed from the body. | Decreased |

| Pharmacodynamics | ||

| IC₅₀ (Antioxidant) | The concentration of the drug that provides 50% of its maximal antioxidant effect. | Maintained or improved |

| EC₅₀ (Cellular Activity) | The concentration of the drug that gives a half-maximal response in a cellular assay (e.g., anti-proliferative). | Potentially decreased (higher potency) due to sustained intracellular concentrations |

| Safety | ||

| LD₅₀ (Lethal Dose, 50%) | The dose of the drug that is lethal to 50% of the test population. | Increased (improved safety margin) |

| Adverse Event Profile | The range and severity of side effects observed in preclinical and clinical studies. | More favorable profile, potentially due to lower Cmax or reduced formation of toxic metabolites |

The discovery and development of deuterated vitamin C analogs represents a promising, yet largely unexplored, frontier in medicinal chemistry. The theoretical advantages of deuteration, combined with the well-established biological activities of vitamin C, provide a strong rationale for further investigation. The experimental workflows and methodologies outlined in this guide are intended to serve as a starting point for researchers to systematically explore the potential of this exciting class of molecules. Future work should focus on the synthesis and rigorous evaluation of a library of deuterated vitamin C analogs to identify lead candidates with optimized therapeutic profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Transport of Vitamin C in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Regulation of vitamin C transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and stereospecific deuterium-labelling of L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin C suppresses TNF alpha-induced NF kappa B activation by inhibiting I kappa B alpha phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of L-Ascorbic Acid in Human Plasma using L-Ascorbic Acid-d2 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of L-Ascorbic acid (Vitamin C) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, L-Ascorbic acid-d2, is employed. The protocol outlines a straightforward protein precipitation for sample preparation and a rapid LC-MS/MS method with a total run time of approximately 6 minutes. The method is validated for linearity, accuracy, and precision, making it suitable for high-throughput clinical research and drug development applications.

Introduction

L-Ascorbic acid is an essential water-soluble vitamin that functions as a potent antioxidant in numerous physiological processes.[1][2] Accurate quantification of L-Ascorbic acid in biological matrices is crucial for clinical diagnostics, nutritional assessment, and in the development of therapeutic agents. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules like L-Ascorbic acid in complex biological fluids.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and reliability of the results.[4][5] This document provides a detailed protocol for the determination of L-Ascorbic acid in human plasma using this compound as an internal standard.

Experimental Workflow

Caption: Overall experimental workflow from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents

-

L-Ascorbic acid (≥99% purity)

-

This compound (Internal Standard, IS)

-

Trichloroacetic acid (TCA), LC-MS grade

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Ultrapure water

-

Human plasma (sourced ethically)

Preparation of Stock and Working Solutions

-

L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-Ascorbic acid in 10 mL of a stabilizing solution (e.g., 2% metaphosphoric acid or 0.1% EDTA in water). Store at -80°C.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the L-Ascorbic acid stock solution.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the L-Ascorbic acid stock solution with the stabilizing solution to create calibration standards.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with the stabilizing solution.

Sample Preparation Protocol

-

Label microcentrifuge tubes for each sample, calibrator, and quality control (QC).

-

Pipette 100 µL of plasma, calibrator, or QC into the corresponding labeled tubes.

-

Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube and vortex briefly.

-

Add 200 µL of ice-cold 10% Trichloroacetic acid (TCA) to each tube to precipitate proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| System | UPLC System |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1.0 min (5% B), 1.0-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (5% B) |

Mass Spectrometry (MS/MS)

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| L-Ascorbic acid | 175.0 | 115.0 (Quantifier) | 100 | 25 | 12 |

| 175.0 | 89.0 (Qualifier) | 100 | 25 | 18 | |

| This compound (IS) | 177.0 | 117.0 (Quantifier) | 100 | 25 | 12 |

Quantitative Data

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| L-Ascorbic Acid | 10 - 5000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| Low | 30 | 4.5 | 6.2 | 98.7 |

| Medium | 300 | 3.1 | 4.8 | 102.1 |

| High | 3000 | 2.5 | 3.9 | 101.5 |

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 30 | 91.5 |

| Medium | 300 | 94.2 |

| High | 3000 | 93.8 |

Signaling Pathway and Logical Relationships

The primary role of L-Ascorbic acid is as a reducing agent and antioxidant. It is involved in numerous enzymatic reactions and cellular processes to mitigate oxidative stress.

Caption: Simplified diagram of L-Ascorbic acid's antioxidant role.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of L-Ascorbic acid in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for clinical research and drug development studies where accurate measurement of Vitamin C levels is required.

References

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. Determination of ascorbic acid and its degradation products by high‐performance liquid chromatography‐triple quadrupole mass spectrometry | Semantic Scholar [semanticscholar.org]

- 4. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home - Cerilliant [cerilliant.com]

Application Note: Quantification of L-Ascorbic Acid in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of L-Ascorbic acid (Vitamin C) in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method incorporates a stable isotope-labeled internal standard, ¹³C₆-L-Ascorbic acid, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The protocol includes a straightforward protein precipitation step for sample preparation and is suitable for high-throughput clinical research applications.

Introduction

L-Ascorbic acid is an essential water-soluble vitamin that plays a crucial role in numerous physiological processes. Accurate measurement of its concentration in plasma is vital for assessing nutritional status and in various clinical research settings. Due to its inherent instability and susceptibility to oxidation, the quantification of L-Ascorbic acid presents analytical challenges. The use of a stable isotope-labeled internal standard, such as deuterated L-Ascorbic acid, is the gold standard for LC-MS/MS-based quantification as it closely mimics the analyte's behavior during extraction and ionization, thereby providing reliable and accurate results.[1] This application note provides a detailed protocol for the quantification of L-Ascorbic acid in plasma, from sample preparation to UPLC-MS/MS analysis.

Experimental

Materials and Reagents

-

L-Ascorbic acid (Sigma-Aldrich)

-

¹³C₆-L-Ascorbic acid (Cambridge Isotope Laboratories)

-

LC-MS grade acetonitrile (ACN) and methanol (MeOH) (Fisher Chemical)

-

Formic acid (Fisher Chemical)

-

Trichloroacetic acid (TCA) (Sigma-Aldrich)

-

Metaphosphoric acid (MPA) (Sigma-Aldrich)

-

Ethylenediaminetetraacetic acid (EDTA) (Sigma-Aldrich)

-

Dithiothreitol (DTT) (Sigma-Aldrich)

-

Oxalic acid (Sigma-Aldrich)

-

Ultrapure water

-

Human plasma (sourced from accredited biobanks)

Sample Preparation

A simple protein precipitation method is employed for the extraction of L-Ascorbic acid from plasma. Due to the instability of L-Ascorbic acid, all steps should be performed on ice or at 4°C to minimize degradation.[2][3]

-

Preparation of Working Solutions:

-

Internal Standard (IS) Working Solution: Prepare a 1.67 µmol/L working solution of ¹³C₆-L-Ascorbic acid in 12% TCA (v/v).[4]

-

Stabilizing Solution: A solution containing 2% oxalic acid can be used to precipitate proteins and stabilize the analyte.[5] Alternatively, a solution of acetonitrile, methanol, and 2% oxalic acid (45:45:10, v/v/v) containing the internal standard can be used.[5]

-

-

Protein Precipitation:

-

Supernatant Transfer:

-

Carefully transfer 400 µL of the supernatant to a maximum recovery vial for LC-MS analysis.[4]

-

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC H-Class PLUS with an Atlantis Premier BEH C18 AX Column (1.7 µm, 2.1 x 100 mm)[4] |

| Mobile Phase A | 0.1% Formic acid in Water[6][7] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.2 mL/min[2][3] |

| Injection Volume | 10 µL[5] |

| Column Temperature | 30°C[6] |

| Run Time | 6 minutes[4][8] |

| Gradient | A gradient elution from 95% mobile phase A to 5% mobile phase A.[4] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[6][8][9] |

| Capillary Voltage | 3.0 kV[6] |

| Source Temp. | 130°C[6] |

| Desolvation Temp. | 550°C[6] |

| MRM Transitions | See Table below |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| L-Ascorbic acid | 175.0[7][8] | 115.0[2][7][8] | 0.1 | 25 | 12 |

| L-Ascorbic acid (Qualifier) | 175.0[8] | 89.0[8] | 0.1 | 25 | 18 |

| ¹³C₆-L-Ascorbic acid (IS) | 181.0 | 119.0 | 0.1 | 25 | 12 |

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to established guidelines.

Linearity and Sensitivity:

The method demonstrated excellent linearity over the concentration range of 0.5 to 20 µmol/L, with a correlation coefficient (r²) greater than 0.995.[4] The lower limit of quantification (LLOQ) was established at 0.5 µmol/L, with a signal-to-noise ratio greater than 10.[4]

| Parameter | Result |

| Linear Range | 0.5 - 20 µmol/L[4] |

| Correlation Coefficient (r²) | > 0.995[4] |

| LLOQ | 0.5 µmol/L[4] |

| LOD | 0.15 ng/mL[8] |

Precision and Accuracy: